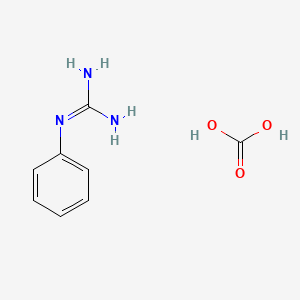

1-Phenylguanidine carbonate

Description

Historical Context of Guanidine (B92328) Compound Research

The history of guanidine research dates back to 1861, when Adolph Strecker first isolated the compound. iiab.mebritannica.com He achieved this through the oxidative degradation of guanine, an aromatic natural product obtained from Peruvian guano, which is the origin of the name "guanidine". wikipedia.orgbritannica.com Following its discovery, the study of guanidino compounds has a long and significant history in the fields of biochemistry and clinical chemistry. barnesandnoble.comnih.gov A notable milestone in this field was the observation of guanidinosuccinic acid in the urine of uremic patients in 1963, which spurred further exploration into the role of guanidino compounds in renal diseases. barnesandnoble.com

Significance of Phenyl Substituted Guanidines in Chemical Science

Phenyl-substituted guanidines are a class of guanidine derivatives that have garnered significant interest in various areas of chemical science. The introduction of a phenyl group to the guanidine core can modulate the compound's basicity, nucleophilicity, and steric properties. This allows for the fine-tuning of its reactivity and interaction with other molecules. The synthesis of these derivatives is often achieved through methods like the Rathke synthesis, which involves the reaction of isothiouronium salts with amines, including aryl amines. wikipedia.orgresearchgate.net

Overview of Guanidine-Based Organocatalysis and Ligand Design

The unique properties of guanidines, particularly their strong basicity and ability to form multiple hydrogen bonds, make them excellent candidates for use in organocatalysis and as ligands in coordination chemistry. researchgate.netjocpr.com In organocatalysis, guanidines and their derivatives can act as potent Brønsted bases to activate substrates and facilitate a wide range of organic transformations. As ligands, the guanidinate anions, formed upon deprotonation, can coordinate to metal centers, forming stable complexes that are utilized in various catalytic processes. researchgate.net The modular nature of guanidine synthesis allows for the creation of a diverse array of ligands with tailored electronic and steric properties. researchgate.net

Emergence of 1-Phenylguanidine (B1195490) Carbonate in Contemporary Research

While the broader family of guanidine compounds has a long research history, the specific salt, 1-phenylguanidine carbonate, has emerged as a compound of interest in more contemporary research. Its applications are being explored in various fields, taking advantage of the combined properties of the phenyl-substituted guanidinium (B1211019) cation and the carbonate anion. The use of guanidine derivatives continues to expand, with ongoing research into their potential as catalysts, therapeutic agents, and components of advanced materials. researchgate.netjocpr.com The discovery of guanidine-sensing riboswitches in bacteria has also opened new avenues for understanding the biological roles of guanidine and its derivatives. oup.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbonic acid;2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSYAIICRRZSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6685-76-3 | |

| Record name | Carbonic acid, compd. with N-phenylguanidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6685-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70216974 | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-89-0, 14018-90-7, 6685-76-3 | |

| Record name | Phenylguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with N-phenylguanidine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006685763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with phenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenylguanidine Carbonate

Classical Synthetic Routes to Phenylguanidine and its Salts

The conventional synthesis of phenylguanidine typically involves the reaction of an aniline (B41778) salt with cyanamide (B42294). This method, while established, is associated with several operational and environmental challenges.

A common classical method for preparing phenylguanidine salts is the reaction of aniline with cyanamide in the presence of a strong acid, such as hydrochloric acid (HCl) or nitric acid. In this process, aniline is first converted to its corresponding salt, aniline hydrochloride, by reacting it with aqueous hydrochloric acid. This salt solution is then heated, and an aqueous solution of cyanamide is added. The reaction mixture is maintained at an elevated temperature for several hours to facilitate the formation of the phenylguanidine salt. To isolate 1-phenylguanidine (B1195490) carbonate, the resulting reaction mixture, containing the phenylguanidine salt, is subsequently treated with an alkali metal carbonate, such as sodium carbonate, which causes the desired product to precipitate out of the solution as a crystalline solid. google.comgoogleapis.com

A typical procedure involves mixing aniline with aqueous HCl to achieve a pH between 2.0 and 4.0. googleapis.com The solution is then heated to between 60 and 105 °C, followed by the addition of an aqueous cyanamide solution over a period of time. googleapis.com After the reaction is complete, the mixture is cooled and added to a sodium carbonate solution to yield phenylguanidine carbonate. google.comgoogleapis.com

| Parameter | Condition |

|---|---|

| Reactants | Aniline, Hydrochloric Acid, Cyanamide, Sodium Carbonate |

| Solvent | Water |

| pH Range | 2.0 - 4.0 (for aniline hydrochloride formation) |

| Reaction Temperature | 60 - 105 °C |

| Product Yield | ~94% |

Despite its utility, traditional synthesis routes for phenylguanidine salts are fraught with several significant drawbacks. An industrial process described by SKW Trostberg AG highlights these issues, which include the generation of large quantities of wastewater. googleapis.com This not only presents an environmental burden but also increases processing costs.

Furthermore, the yields from these traditional methods can be relatively low, and the processes are often plagued by the formation of unwanted side products. googleapis.com Common impurities include phenylurea and diphenylurea, which arise from side reactions and complicate the purification of the final product. googleapis.com The need for additional purification steps, such as treatment with activated carbon that must be carefully removed, further adds to the complexity and cost of the manufacturing process. googleapis.com

Reaction of Aniline with Cyanamide and Acidic Conditions

Advanced and Green Synthesis of this compound

In response to the limitations of classical methods, research has shifted towards developing more sustainable and efficient "green" synthetic routes. A prominent example is the use of a carbon dioxide system, which leverages CO2 as a non-toxic, abundant, and renewable C1 feedstock.

The synthesis of this compound can be achieved under greener conditions by utilizing carbon dioxide directly in the reaction system. In this approach, CO2 acts as both a reactant to form the carbonate salt and as a promoter for the key guanidination step. This method avoids the use of strong mineral acids and reduces waste.

The first step in this green pathway involves the in-situ neutralization of aniline with carbon dioxide. When CO2 is introduced into a solution of aniline, typically in a solvent like ethanol (B145695), it reacts with the amine to form an aniline-CO2 adduct, such as a carbamic acid or an aniline bicarbonate species. This step effectively activates the aniline for the subsequent reaction while setting the stage for the formation of the carbonate salt.

| Parameter | Condition |

|---|---|

| Reactants | Aniline, Cyanamide, Carbon Dioxide |

| Solvent | Ethanol or Methanol (B129727) |

| Catalyst/Promoter | Carbon Dioxide (CO2) |

| Reaction Temperature | 60 - 80 °C |

| Key Intermediate | Aniline Bicarbonate / Carbamic Acid |

Carbon Dioxide System for Synthesis

Process Optimization for Yield and Purity in CO2 System

The synthesis of this compound often involves the reaction of aniline and cyanamide under a carbon dioxide atmosphere. Research has shown that CO2 plays a crucial role in enhancing the electrophilicity of cyanamide, thereby facilitating the reaction. Process optimization studies have focused on several key parameters to maximize yield and purity.

Key parameters that are often optimized include:

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 60–80°C.

Solvent: Ethanol is a commonly used solvent for this reaction.

Catalyst: While the CO2 system can proceed without a traditional catalyst, the use of certain catalysts can enhance reaction rates and yields. For instance, in related syntheses of organic carbonates, various catalysts have been explored to improve efficiency under mild conditions. acs.org

Reactant Ratios: The stoichiometry of aniline and cyanamide is a critical factor in controlling the reaction outcome and minimizing side products.

A study on the synthesis of diethylene glycol bis(allyl carbonate) (ADC) via a carbon dioxide route using N,N,N′,N′-tetramethyl-N″-phenylguanidine (PhTMG) as a catalyst achieved a high yield of 95.3%. researchgate.net This highlights the potential for guanidine (B92328) derivatives to act as effective catalysts in CO2 utilization reactions.

Table 1: Optimized Conditions for a CO2-based Synthesis

| Parameter | Optimized Value |

|---|---|

| Catalyst | N,N,N′,N′-tetramethyl-N″-phenylguanidine (PhTMG) |

| Temperature | 80°C researchgate.net |

| Initial CO2 Pressure | 4.0 MPa researchgate.net |

| Reactant Molar Ratio (allyl chloride:diethylene glycol) | 6 researchgate.net |

| Catalyst Molar Ratio (CyTMG:diethylene glycol) | 3.4 researchgate.net |

Environmental Impact Reduction and Cost-Effectiveness of CO2 System

The use of carbon dioxide as a reactant and promoter in the synthesis of this compound aligns with the principles of green chemistry. CO2 is an abundant, inexpensive, and non-toxic C1 resource. hep.com.cnthieme-connect.de Its utilization as a raw material is both economically and ecologically advantageous. thieme-connect.de

Key benefits of the CO2 system include:

Atom Economy: The cycloaddition of CO2 with epoxides to form cyclic carbonates, a related reaction, boasts 100% atom economy. hep.com.cn

Reduced Waste: Compared to traditional methods that may use toxic reagents like phosgene (B1210022) and generate significant salt byproducts, CO2-based routes are cleaner. nii.ac.jp

Solvent-Free Options: Research into related syntheses has demonstrated the feasibility of solvent-free conditions, further reducing the environmental footprint. acs.orgresearchgate.net For example, the reaction of aryl aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate, and this compound has been efficiently carried out under solvent-free conditions. researchgate.net

Catalyst Recyclability: In some catalytic systems for CO2 utilization, the catalyst can be recovered and reused, enhancing cost-effectiveness. researchgate.net

Alternative Synthetic Approaches for Guanidine Derivatives

Beyond the direct synthesis of this compound, a variety of methods exist for the synthesis of guanidine derivatives, which can be broadly categorized into guanidinylation and other cyclization strategies. researchgate.net

Guanidinylation Procedures for Functionalized Guanidines

Guanidinylation involves the reaction of a nucleophilic amine with an electrophilic guanylating agent to form a new guanidine moiety. researchgate.net This is a common strategy for introducing the guanidine group into more complex molecules. researchgate.net

Various guanylating reagents have been developed to be mild and selective enough for use on complex substrates. researchgate.net Some common approaches include:

Using Thioureas: Di-Boc-thiourea can be activated with reagents like cyanuric chloride to facilitate the guanylation of amines, avoiding the use of hazardous heavy metals like mercury. organic-chemistry.org

Benzotriazole-1-carboxamidinium Salts: These reagents have been shown to convert primary and secondary amines to the corresponding guanidines in good yields under mild conditions. tandfonline.com

Catalytic Approaches: Scandium(III) triflate has been used to catalyze the guanylation of various amines with cyanamide in water, a practical method for water-soluble substrates. organic-chemistry.org

Direct Guanidinylation: A direct approach involves reacting a protected guanidine reagent with a primary amine early in a synthetic sequence, followed by deprotection at a later stage. nih.gov This can streamline the synthesis of complex guanidine-containing natural products. nih.gov

Michael Addition-Based Cyclization Strategies

The Michael addition reaction is another powerful tool for the synthesis of cyclic guanidine derivatives. This often involves the addition of a guanidine nucleophile to an activated alkene (a Michael acceptor).

Key strategies include:

Tandem aza-Michael Addition/Intramolecular Cyclization: Guanidinium (B1211019) salts can react with compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a tandem reaction. mdpi.com The aza-Michael addition is often a reversible step. nih.gov

Cascade Hydroamination/Michael Addition: A silver(I)-catalyzed cascade reaction of mono-N-acryloylpropargylguanidines can produce highly substituted bicyclic guanidines with good diastereoselectivity. nih.govacs.org

Tandem Michael Addition/Intramolecular Cyclization: Morita-Baylis-Hillman adducts can undergo a tandem process involving a Michael addition of aminoguanidine (B1677879) followed by intramolecular cyclization to yield substituted pyrazolidinones. researchgate.net

The high nucleophilicity of guanidines makes the aza-Michael reaction a common pathway when reacting with dienophiles. nih.gov

Mechanistic Elucidation of this compound Formation

Proposed Reaction Mechanisms in Different Synthetic Pathways

The formation of 1-phenylguanidine from aniline and cyanamide in the presence of carbon dioxide is proposed to proceed through the following steps:

Activation of Cyanamide: Carbon dioxide reacts with the solvent (e.g., ethanol) to form carbonic acid. This protonates the cyanamide, increasing its electrophilicity. Alternatively, CO2 can directly form a carbamic acid intermediate with cyanamide.

Nucleophilic Attack: The amine group of aniline acts as a nucleophile and attacks the electrophilic carbon of the activated cyanamide.

Deprotonation and Product Formation: Subsequent deprotonation and rearrangement lead to the formation of the 1-phenylguanidine core. The carbonate salt is formed in the presence of carbonic acid.

In palladium-catalyzed C-H functionalization reactions using a guanidine directing group, the mechanism is thought to involve the formation of a palladacycle intermediate. nih.gov For olefination reactions, this palladacycle can then react with an alkene like ethyl acrylate (B77674) to yield the final product. nih.gov

Influence of Reaction Conditions on Reaction Mechanism and Selectivity

The synthesis of this compound and its subsequent reactions are highly sensitive to the employed reaction conditions. Parameters such as temperature, solvent, and the nature of the catalyst can significantly influence the reaction mechanism, yield, and the selectivity of the products formed.

The classical synthesis of 1-phenylguanidine involves the reaction of aniline with cyanamide. This reaction is typically conducted in an ethanol solvent under a carbon dioxide (CO₂) atmosphere at temperatures ranging from 60–80°C, yielding approximately 80–85% of the product. In this process, CO₂ plays a crucial role as a catalyst by forming a carbamic acid intermediate, which enhances the electrophilicity of cyanamide and facilitates the nucleophilic attack by aniline. The reaction proceeds through the protonation of cyanamide by carbonic acid (derived from CO₂), followed by the nucleophilic addition of aniline's amine group to the electrophilic carbon of cyanamide, and subsequent deprotonation and cyclization to form the guanidine core.

In palladium-catalyzed C-H functionalization reactions, this compound can be used as a substrate for ortho-arylation and olefination. nih.gov The guanidine group acts as a directing group, leading to high regioselectivity. nih.gov The reaction conditions for these transformations have been optimized, and variations in these conditions can affect the outcome. For instance, the olefination reaction of substituted phenylguanidines with ethyl acrylate generally yields mono-substituted products with excellent E-stereoselectivity. However, by adding an additional equivalent of ethyl acrylate and increasing the temperature to 80°C, bis-substituted alkenylation products can be obtained. nih.gov Electron-rich phenylguanidines tend to be more reactive and give higher yields in these reactions. nih.gov

The choice of solvent also has a profound impact on the reaction pathway. While the classical synthesis utilizes polar protic solvents like ethanol or methanol , other reactions involving this compound have been developed under different conditions. For example, the synthesis of 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives through a multicomponent reaction of an aryl aldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and this compound can be efficiently carried out under solvent-free conditions using sulfamic acid as a catalyst. researchgate.net This approach offers advantages such as mild conditions and high yields. researchgate.net

Furthermore, the temperature is a critical parameter that can dictate the reaction's success and product distribution. In a one-pot synthesis of dihydropyrido[2,3-d]pyrimidines, heating a mixture of the appropriate enol ether and this compound at 150°C overnight without a solvent was found to be effective.

The following tables summarize the influence of various reaction conditions on the synthesis and subsequent reactions of this compound.

Table 1: Influence of Reaction Conditions on the Synthesis of 1-Phenylguanidine

| Parameter | Condition | Effect on Reaction |

| Temperature | 60–80°C | Optimal range for the classical synthesis from aniline and cyanamide. |

| Catalyst | CO₂ (1–2 atm) | Enhances the electrophilicity of cyanamide, facilitating the reaction. |

| Solvent | Ethanol or Methanol | Provides a suitable medium for the classical synthesis. |

Table 2: Influence of Reaction Conditions on Palladium-Catalyzed C-H Functionalization of Phenylguanidine

| Parameter | Condition | Effect on Reaction and Selectivity |

| Catalyst | Pd(OAc)₂ (10 mol %) | Catalyzes the ortho-arylation and olefination. nih.gov |

| Oxidant | K₂S₂O₈ | Essential for the catalytic cycle. nih.gov |

| Solvent | Benzene, Trifluoroacetic Acid (TFA) | Serves as the reaction medium. nih.gov |

| Temperature | 65°C | Standard temperature for ortho-arylation. nih.gov |

| Temperature | 80°C | Can lead to bis-substituted products in olefination when excess acrylate is used. nih.gov |

| Substrate | Electron-rich phenylguanidines | Higher reactivity and yields. nih.gov |

Table 3: Solvent-Free Synthesis of Dihydropyrimidine (B8664642) Derivatives using this compound

| Parameter | Condition | Effect on Reaction |

| Catalyst | Sulfamic Acid | Catalyzes the multicomponent reaction. researchgate.net |

| Solvent | None (Solvent-free) | Environmentally benign procedure with high yields. researchgate.net |

| Reactants | Aryl aldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, this compound | Forms 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives. researchgate.net |

Spectroscopic and Structural Characterization of 1 Phenylguanidine Carbonate

Spectroscopic Investigations

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Phenylguanidine (B1195490) carbonate and related guanidinium (B1211019) compounds reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.

Key IR absorption bands for guanidinium compounds include:

=N-H stretching vibrations: Typically observed around 3200 cm⁻¹. researchgate.net

C-H asymmetric and symmetric stretching: Found at approximately 2930 cm⁻¹ and 2855 cm⁻¹, respectively, for methyl and methylene (B1212753) groups that might be present in derivatives. researchgate.net

N-H bending vibrations: These appear near 1635 cm⁻¹. researchgate.net

-CH₂- bending vibrations: Observed around 1460 cm⁻¹. researchgate.net

Asymmetric and symmetric NH₂ stretching vibrations: These are located at approximately 3328 cm⁻¹ and 3261 cm⁻¹, respectively. researchgate.net

Asymmetric degenerated stretching of CN₃ and degenerated scissoring vibration of NH₂: These are found at 1678 cm⁻¹ and 1582 cm⁻¹, respectively. researchgate.net

The carbonate anion in 1-Phenylguanidine carbonate also exhibits a strong characteristic absorption peak around 1400 cm⁻¹. researchgate.net In some polymeric guanidine (B92328) derivatives, bands have been observed at 3188 cm⁻¹, 1632 cm⁻¹, 1603 cm⁻¹, 1509 cm⁻¹, and 1489 cm⁻¹. rsc.org The specific frequencies can be influenced by hydrogen bonding within the crystal lattice. frontiersin.org

Interactive Data Table: Characteristic IR Frequencies for Guanidinium Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| =N-H stretch | ~3200 | researchgate.net |

| Asymmetric C-H stretch (alkyl) | ~2930 | researchgate.net |

| Symmetric C-H stretch (alkyl) | ~2855 | researchgate.net |

| N-H bend | ~1635 | researchgate.net |

| -CH₂- bend | ~1460 | researchgate.net |

| Asymmetric NH₂ stretch | ~3328 | researchgate.net |

| Symmetric NH₂ stretch | ~3261 | researchgate.net |

| Asymmetric CN₃ stretch | ~1678 | researchgate.net |

| NH₂ scissoring | ~1582 | researchgate.net |

| Carbonate (CO₃²⁻) | ~1400 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR of phenylguanidine derivatives, the aromatic protons typically appear as multiplets in the range of δ 7.2-7.8 ppm. rsc.org The protons of the guanidinium group (N-H) are often observed as broad singlets and their chemical shifts can be influenced by the solvent and concentration. For example, in DMSO-d₆, N-H protons of a phenylguanidine derivative have been observed as broad singlets at δ 10.05 and 8.70 ppm. rsc.org

¹³C NMR spectroscopy is crucial for identifying the carbon atoms in the molecule. The guanidinium carbon atom is a key indicator, with its chemical shift appearing in a characteristic range. For instance, the guanidine carbon in a related N-aryl-N-acylguanidine has been observed at δ 156.2 ppm. researchgate.net The aromatic carbons of the phenyl group show signals in the aromatic region of the spectrum (typically δ 115-140 ppm). rsc.org

Detailed analysis of chemical shifts and coupling patterns in ¹H NMR spectra allows for the precise assignment of protons. For the phenyl group, the protons ortho, meta, and para to the guanidinium substituent will have distinct chemical shifts and will show coupling with adjacent protons, typically resulting in doublets, triplets, or multiplets. For instance, in a substituted phenylguanidine derivative, the aromatic protons were observed as a multiplet between δ 7.83 and 6.82 ppm. rsc.org The coupling constants (J values) provide information about the connectivity of the protons.

In ¹³C NMR, the chemical shifts are sensitive to the electronic environment of each carbon atom. The guanidinium carbon's chemical shift can be influenced by substitution on the phenyl ring. For example, in a series of N-aryl-N-acylguanidines, the guanidine carbon chemical shift was found to be a useful marker for identifying different isomers. researchgate.net

Interactive Data Table: Representative NMR Data for Phenylguanidine Derivatives

| Nucleus | Compound Type | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | Phenylguanidine derivative | DMSO-d₆ | 7.83-6.82 (aromatic H), 10.05 (N-H), 8.70 (N-H) | rsc.org |

| ¹H | Phenylguanidine hydrochloride | D₂O | 7.2-7.5 (aromatic H) | |

| ¹³C | N-aryl-N-acylguanidine | - | 156.2 (guanidine C) | researchgate.net |

| ¹³C | Phenylguanidine hydrochloride | DMSO-d₆ | 153.2, 146.1, 132.2 (aromatic C) | figshare.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular weight of 1-phenylguanidine is 135.17 g/mol . nih.gov In mass spectrometry, 1-phenylguanidine typically shows a molecular ion peak [M+H]⁺ at m/z 136.1.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for phenylguanidine involve the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂), as well as fragmentation of the phenyl ring. The most intense peak in the GC-MS spectrum of phenylguanidine is at m/z 93, corresponding to the anilinium cation [C₆H₅NH₂]⁺, with the parent peak at m/z 135. nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. For example, HRMS data has been reported for various derivatives of phenylguanidine, confirming their calculated molecular formulas. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Auxochromic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The guanidinium group acts as an auxochrome, which is a group that, when attached to a chromophore (in this case, the phenyl ring), modifies the wavelength and intensity of the absorption maximum (λmax). libretexts.org The guanidinium group itself is a weak chromophore. researchgate.net

The UV-Vis spectrum of phenylguanidine is influenced by the solvent and the electronic properties of the guanidinium group. nih.govacs.org Theoretical calculations have been used to simulate the UV-Vis spectra of phenylguanidine in the gas phase and in acetonitrile. researchgate.netnih.govacs.org

The electronic properties of the guanidinium group are significantly affected by protonation and anion complexation, which in turn influences the UV-Vis spectrum.

Protonation of the guanidine subunit leads to a hypsochromic shift (a shift to shorter wavelengths or higher energies) of the low-energy absorption bands. nih.govacs.orgbarbatti.org This is because protonation stabilizes the ground state of the molecule more than the excited state, increasing the energy required for the electronic transition.

Complexation with anions can reduce the hypsochromic shift caused by protonation. nih.govacs.orgbarbatti.org The extent of this reduction is correlated with the basicity of the anion and the strength of the hydrogen bonds formed between the anion and the guanidinium group. nih.govacs.orgbarbatti.org This phenomenon has been explored for the development of anion sensors based on chromophore-guanidine derivatives. barbatti.org The interaction with different anions such as trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻), nitrate (B79036) (NO₃⁻), formate (B1220265) (HCOO⁻), acetate (B1210297) (CH₃COO⁻), and fluoride (B91410) (F⁻) has been studied. barbatti.org

Crystallographic Studies

Crystallographic studies are paramount in determining the precise spatial arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods have been employed to characterize this compound.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the crystal structure, including the determination of the crystal system, space group, and the specific arrangement of molecules within the unit cell. uc.pt

The salt bis(phenylguanidinium) carbonate monohydrate crystallizes in the monoclinic crystal system. crystallography.net The specific space group has been identified as P2₁/c. crystallography.net This centrosymmetric space group indicates that the crystal lattice possesses an inversion center.

The crystallographic data for bis(phenylguanidinium) carbonate monohydrate at 293 K is summarized in the table below. crystallography.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 15.527 ± 0.003 |

| b (Å) | 10.648 ± 0.005 |

| c (Å) | 13.081 ± 0.005 |

| α (°) | 90 |

| β (°) | 125.98 ± 0.02 |

| γ (°) | 90 |

| Cell Volume (ų) | 1750.1 ± 1.2 |

Table 1: Crystallographic data for bis(phenylguanidinium) carbonate monohydrate. crystallography.net

In a related structure, phenylguanidinium (B1229882) 5-nitrouracilate monohydrate also crystallizes in the monoclinic space group P2₁/c. mdpi.com

In the crystal structure of bis(phenylguanidinium) carbonate monohydrate, the asymmetric unit contains two independent phenylguanidinium cations, one carbonate anion, and one water molecule. researchgate.netresearchgate.net The conformation of the two symmetry-independent phenylguanidinium cations can differ, as seen in the structure of phenylguanidinium 5-nitrouracilate monohydrate where the torsion angles vary significantly. mdpi.com

The bond lengths within the guanidinium group reflect its delocalized electronic nature. For instance, in a related guanidinium salt, the C-N bond lengths are nearly equal. researchgate.netresearchgate.net In contrast, neutral guanidine derivatives can exhibit one short and two longer C-N bonds. researchgate.net The carbonate anion typically maintains its trigonal planar geometry.

The crystal structure of bis(phenylguanidinium) carbonate monohydrate is stabilized by an extensive three-dimensional network of hydrogen bonds. researchgate.netresearchgate.net The phenylguanidinium cations and carbonate anions are organized into planes, with water molecules situated between these planes. researchgate.netresearchgate.net The hydrogen atoms of the guanidinium cations and the water molecules are involved in this hydrogen-bonding network. researchgate.net

The guanidinium group is a potent hydrogen bond donor, and in the solid state, the median H···O bond length for guanidinium···carbonate hydrogen bonds is approximately 2.03 Å. anu.edu.au These interactions are a dominant force in the crystal packing, leading to the formation of layered structures. researchgate.netresearchgate.net The full hydrogen-bonding capability of the cations is often utilized, with each cation potentially hydrogen-bonding to multiple anions and water molecules. mdpi.com

Polymorphism, the ability of a substance to exist in more than one crystal form, is a known phenomenon in guanidinium salts. mdpi.comuc.pt Different polymorphs can exhibit distinct physical properties. For example, three polymorphs of 5-nitrouracil (B18501) are known, two of which are centric and one is acentric. mdpi.comuc.pt

In some cases, the crystallization process can lead to racemization, where a mixture of enantiomers is present in the crystal structure. rsc.org For instance, a proline-derived guanidine catalyst was found to crystallize in two different space groups from the same batch, with one form being racemic and the other enantiomerically pure. rsc.org The simulated powder patterns for these different forms can sometimes be virtually identical, making their distinction by this method challenging. rsc.org

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Powder X-ray Diffraction (pXRD) for Bulk Material Characterization

Powder X-ray diffraction (pXRD) is a valuable technique for characterizing the bulk properties of a crystalline material and can be used to confirm the phase purity of a synthesized compound. rsc.orgacs.org The pXRD pattern of a polycrystalline sample can be compared to a simulated pattern generated from single-crystal X-ray diffraction data to ensure that the single crystal structure is representative of the bulk material. rsc.org This is particularly important in studies of polymorphism, where pXRD can help identify the presence of different crystalline forms in a bulk sample. rsc.org

The pXRD pattern is characterized by a series of peaks at specific 2θ angles, which are indicative of the crystal lattice planes. For example, a crystalline form of a substituted thiazolylacetic acid triethylamine (B128534) salt is characterized by diffraction peaks at specific 2θ values. google.com While specific pXRD data for this compound is not detailed in the provided search results, the general methodology is widely applicable for the characterization of this and other crystalline compounds. rsc.orgacs.org

Computational Chemistry and Theoretical Studies of 1 Phenylguanidine Carbonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of the phenylguanidinium (B1229882) cation and its interaction with the carbonate anion. These methods model the electronic structure of the molecule to predict its geometry, energy, and various chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of guanidine (B92328) derivatives due to its favorable balance of accuracy and computational cost. uc.pt Studies on phenylguanidine and its derivatives frequently employ DFT methods, such as B3LYP, to predict molecular geometries, map electron density, and understand reaction energetics. acs.org For instance, DFT calculations can be used to analyze the electronic structure of the guanidinium (B1211019) group, identifying sites susceptible to electrophilic or nucleophilic attack.

In related systems, such as complexes of N-phenylguanidinium derivatives with platinum, DFT calculations using the B3LYP functional combined with mixed basis sets (like 6-31+G** and LANL2DZ) have been instrumental in understanding the coordination modes and electronic structure of the complexes. acs.org Similar approaches are applied to phenylguanidine salts to calculate molecular hyperpolarizability tensors (βijk), which are crucial for assessing nonlinear optical (NLO) properties. uc.pt

Table 1: Application of DFT in Phenylguanidine Studies

| Computational Method | Basis Set | Application | Key Findings | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31+G**/LANL2DZ | Study of Platinum Complexes | Elucidation of coordination modes and electronic structure. | acs.org |

| DFT | Not Specified | NLO Property Calculation | Calculation of molecular hyperpolarizability (β) and macroscopic NLO coefficients. | uc.pt |

| DFT (B3LYP) | 6-311+G(d,p) | Reactivity Prediction | Mapping of electron density to predict sites for electrophilic attack. |

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for precise calculations. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for applications demanding high accuracy, such as the prediction of spectroscopic properties and the detailed analysis of intermolecular forces. uc.ptresearchgate.net

For example, ab initio calculations have been used to predict the equilibrium geometries of guanidinium cations, revealing that the planar D3h structure is often distorted into a nonplanar propeller (D3) structure. researchgate.net In a broader context, ab initio calculations of gas-phase equilibrium bond lengths in the guanidine core of related compounds have been correlated with experimental pKa values, demonstrating the predictive power of these methods. acs.org This approach was used to develop a quantitative structure-property relationship (QSPR) model capable of accurately predicting pKa for phenylguanidine derivatives. acs.org

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment over time. This technique is particularly useful for understanding how 1-phenylguanidine (B1195490) carbonate behaves in solution or within larger molecular complexes.

Analysis of Electronic Density and Intermolecular Interactions

The phenylguanidinium cation is capable of forming an extensive network of hydrogen bonds, which dictates its crystal packing and interaction with other molecules. mdpi.com In the crystal structure of a phenylguanidinium salt derived from phenylguanidine carbonate, the cation forms multiple N-H···O and N-H···N hydrogen bonds. mdpi.com Computational analysis of the guanidinium cation's interaction with anions like sulfate (B86663) and chloride shows that it can act as a pincer, forming strong, bidentate hydrogen bonds. researchgate.net The positive charge of the guanidinium moiety significantly reinforces these interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), is a powerful method for analyzing the electronic density obtained from quantum chemical calculations. uc.ptacs.org It allows for the rigorous characterization of chemical bonds and non-covalent interactions. uc.ptresearchgate.net By locating bond critical points (BCPs) in the electron density, QTAIM can quantify the strength and nature of interactions, such as hydrogen bonds. researchgate.net

In studies of guanidinium-anion complexes, AIM analysis has been used to correlate the electron density at the BCPs with hydrogen bond distances and orbital interaction energies derived from Natural Bond Orbital (NBO) analysis. acs.orgresearchgate.net This provides a detailed description of the noncovalent interactions and charge-transfer properties that are central to the recognition of anions by the guanidinium group. researchgate.net

Computational Modeling of Catalytic Mechanisms

The guanidine moiety can function as a catalyst, particularly in reactions where hydrogen bonding plays a key role. Computational modeling helps to elucidate the mechanisms through which phenylguanidine and its derivatives facilitate chemical transformations.

Guanidines can act as Brønsted bases or as hydrogen-bond donors to activate substrates. researchgate.net In the catalytic cycloaddition of CO2 to epoxides, theoretical studies on related aluminum guanidinate complexes suggest that the metal center activates the epoxide, facilitating its ring-opening. acs.org Free guanidines are also proposed to catalyze such reactions, albeit less efficiently, through a hydrogen-bonding activation mechanism. acs.org Another relevant mechanism involves the reaction of aniline (B41778) with cyanamide (B42294), where CO2 (the precursor to the carbonate counter-ion) enhances the electrophilicity of cyanamide by forming a carbamic acid intermediate, thereby facilitating the nucleophilic attack that forms the guanidine core. This highlights the direct role that the components of 1-phenylguanidine carbonate can play in catalytic cycles.

Reaction Pathway Analysis and Transition State Identification

Detailed reaction pathway analysis and the identification of transition states for this compound are not extensively documented in publicly available research. Theoretical studies often focus on the electronic structure and properties of the 1-phenylguanidine cation or its derivatives in different chemical environments. acs.org

General theoretical approaches, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of guanidine derivatives. For instance, DFT calculations can be used to map electron density and predict reactivity in various applications. The synthesis of substituted guanidines can proceed through several routes, including the reaction of a substituted cyanamide with an amine or through the alkylation of carbamate-protected guanidines. diva-portal.orgacs.org These reactions are understood to proceed via mechanisms like nucleophilic addition-elimination. diva-portal.org However, specific computational studies detailing the energy profiles, transition state geometries, and activation energies for the formation or reactions of this compound are not readily found.

Theoretical investigations into related systems, such as the reaction of the phenyl radical with propargyl, utilize high-level computational methods like CCSD(T) and CASPT2 to map potential energy surfaces and identify reaction pathways. rsc.org Similar methodologies could be applied to study the reaction mechanisms involving 1-phenylguanidine.

Docking Studies for Biological Interactions

Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or nucleic acid. Several studies have utilized molecular docking to investigate the interactions of 1-phenylguanidine and its derivatives with various biological macromolecules, highlighting its potential in drug design and development.

One of the primary targets for 1-phenylguanidine derivatives has been the urokinase-type plasminogen activator (uPA), a serine protease involved in cancer metastasis. core.ac.uk Docking studies have been performed to understand how these compounds inhibit uPA. For instance, it is suggested that docking simulations using the uPA crystal structure (PDB: 2O8W) can help predict binding modes. The guanidine group is known to form critical hydrogen bonds and interact with various biological molecules. In the context of uPA, derivatives of phenylguanidine have been identified as potential inhibitors, although they may exhibit low potency. core.ac.uk

In another application, 1-phenylguanidine has been incorporated into more complex molecules designed as inhibitors for cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. cardiff.ac.uk Molecular docking simulations were used to rationalize the selectivity of these inhibitors for CDK9 over other kinases like CDK2. cardiff.ac.uk These studies indicated that the binding mode of the 1-phenylguanidine-containing moiety could differ significantly between kinase binding sites, influencing inhibitor selectivity. cardiff.ac.uk

Furthermore, theoretical studies have explored the complexation of N-phenylguanidine derivatives with platinum compounds to design novel anticancer agents that can bind to DNA. acs.orgresearchgate.net These computational investigations, using methods like DFT, analyze the interaction energies and electronic structures of the resulting complexes. acs.orgresearchgate.net The findings suggest that stable complexes can be formed, which is a prerequisite for their potential as therapeutic agents. acs.org Ferrocenyl phenylguanidines have also been shown to be effective DNA binders, a property that contributes to their antimicrobial and potential anticancer activities. tandfonline.com

The table below summarizes key findings from docking and computational studies involving 1-phenylguanidine and its derivatives.

| Biological Target | Compound Type | Computational Method | Key Findings |

| Urokinase Plasminogen Activator (uPA) | Phenylguanidine derivatives | Molecular Docking | Potential as inhibitors, though some with low potency. core.ac.uk Interactions are crucial for binding. |

| Cyclin-Dependent Kinase 9 (CDK9) | 2,4,5-trisubstituted pyrimidines containing 1-phenylguanidine | Molecular Docking | The binding mode of the substituent containing 1-phenylguanidine influences selectivity over CDK2. cardiff.ac.uk |

| DNA | Platinum complexes of N-phenylguanidine derivatives | DFT | Formation of stable monodentate coordinated systems is favorable, indicating potential as dual anticancer agents. acs.orgresearchgate.net |

| DNA | Ferrocenyl phenylguanidines | Not specified | The compounds demonstrate good DNA binding affinity. tandfonline.com |

Applications of 1 Phenylguanidine Carbonate in Organic Synthesis and Materials Science

Catalytic Applications

1-Phenylguanidine (B1195490) and its derivatives have garnered significant attention for their catalytic prowess, functioning both as organocatalysts and as ligands in metal-catalyzed reactions. researchgate.net The guanidine (B92328) moiety's strong basicity and hydrogen-bonding capabilities are central to its catalytic activity.

Organocatalysis

As an organocatalyst, 1-phenylguanidine carbonate leverages its basic and nucleophilic properties to facilitate a variety of organic reactions. researchgate.net

One notable application of this compound is in the synthesis of complex heterocyclic structures. Specifically, it is a key reactant in the preparation of 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives. sigmaaldrich.com A highly efficient, one-pot synthesis involves the reaction of an aryl aldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and this compound. researchgate.net This reaction, often catalyzed by an acid such as sulfamic acid under solvent-free conditions, provides a straightforward and environmentally benign route to these valuable dihydropyrimidine (B8664642) compounds. researchgate.netsigmaaldrich.com Dihydropyrimidine derivatives are of significant interest due to their wide range of pharmacological properties. nih.govjmchemsci.com

The general reaction scheme is as follows:

Aryl Aldehyde + Ethyl 4,4,4-trifluoro-3-oxobutanoate + this compound → 2-(Phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivativeThis multicomponent reaction, a variation of the Biginelli reaction, benefits from the high reactivity of the guanidine component, leading to good yields of the desired heterocyclic products. researchgate.netjmchemsci.com

Guanidine derivatives, including those derived from 1-phenylguanidine, have proven to be effective organocatalysts for Michael addition reactions. rsc.org These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The catalytic activity of guanidines in this context is attributed to their ability to act as Brønsted bases, activating the nucleophile through deprotonation and/or the electrophile through hydrogen bonding. rsc.org

For instance, amino acid-derived guanidine organocatalysts have been successfully employed in the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene. rsc.org While this specific study focused on chiral guanidines to induce enantioselectivity, the underlying principle of catalysis by the guanidine core is broadly applicable. The strong basicity of the guanidine activates the nucleophile, facilitating its addition to the Michael acceptor.

The utility of 1-phenylguanidine and related guanidines extends to a broader range of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. researchgate.net Guanidine compounds are recognized as superbases and can be employed as organic catalysts for various transformations. researchgate.net Their ability to form strong hydrogen bonds allows them to activate substrates, facilitating nucleophilic attack and subsequent bond formation. hep.com.cn

In the context of C-N bond formation, guanidines themselves are often synthesized through catalytic processes, highlighting the importance of this functional group in synthetic chemistry. acs.org The guanidinylation of amines is a key step in creating more complex guanidine-containing molecules, which can then be used in further synthetic applications or as target molecules themselves. acs.org

Michael Addition Reactions

Metal-Catalyzed Reactions and Ligand Design

Beyond organocatalysis, 1-phenylguanidine and its derivatives are crucial as ligands in transition metal-catalyzed reactions. researchgate.net The nitrogen atoms of the guanidine group can coordinate to metal centers, influencing the metal's reactivity and selectivity. researchgate.net

A significant advancement in synthetic methodology involves the use of the guanidine group as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This strategy enables the direct formation of C-C bonds at the ortho position of an arylguanidine, a process that is otherwise challenging. nih.govnih.gov

In these reactions, the guanidine moiety of a substrate like this compound coordinates to a palladium(II) catalyst. nih.gov This chelation directs the metal to a nearby C-H bond on the phenyl ring, facilitating its cleavage and the formation of a palladacycle intermediate. nih.gov This intermediate can then react with various coupling partners.

Ortho Arylation:

The ortho-arylation of arylguanidines has been achieved by reacting them with unactivated arenes in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant like potassium persulfate (K₂S₂O₈). nih.gov The reaction typically requires an acid, such as trifluoroacetic acid (TFA), and proceeds under relatively mild conditions. nih.gov This method provides a direct route to biaryl compounds, which are important structures in pharmaceuticals and materials science. nih.gov

A plausible catalytic cycle for the arylation involves the initial formation of a cyclopalladated intermediate, which is then oxidized by K₂S₂O₈ to a Pd(IV) species. Reductive elimination from this high-valent palladium complex furnishes the ortho-arylated product and regenerates the active Pd(II) catalyst. nih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed Ortho-Arylation of Phenylguanidine nih.gov

| Parameter | Condition |

| Substrate | Phenylguanidine carbonate salt |

| Catalyst | Pd(OAc)₂ (10 mol %) |

| Coupling Partner | Benzene |

| Oxidant | K₂S₂O₈ |

| Solvent/Additive | Trifluoroacetic acid (TFA) |

| Temperature | 65 °C |

| Time | 48 h |

Ortho-Olefination:

Similarly, the ortho-olefination of arylguanidines can be accomplished by reacting them with activated alkenes, such as ethyl acrylate (B77674). nih.gov This reaction is also catalyzed by Pd(OAc)₂ but often uses a different oxidant, like benzoquinone (BQ), and acetic acid as the solvent. nih.gov The olefination provides a direct pathway to ortho-alkenylated phenylguanidines. nih.gov

The mechanism for olefination is thought to proceed through a different catalytic cycle, likely a Pd(0)/Pd(II) pathway. After the formation of the palladacycle, the olefin inserts into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a palladium-hydride species, which, after reductive elimination of HX, gives Pd(0). The Pd(0) is then re-oxidized to Pd(II) by the benzoquinone oxidant to continue the catalytic cycle. nih.gov

Table 2: Optimized Conditions for Palladium-Catalyzed Ortho-Olefination of Phenylguanidine nih.gov

| Parameter | Condition |

| Substrate | Phenylguanidine carbonate salt |

| Catalyst | Pd(OAc)₂ (10 mol %) |

| Coupling Partner | Ethyl acrylate |

| Oxidant | Benzoquinone (BQ) |

| Solvent | Acetic acid (HOAc) |

| Temperature | 65 °C |

| Time | 5 h |

These palladium-catalyzed C-H functionalization reactions, directed by the guanidine group, represent a powerful and efficient strategy for the synthesis of substituted arylguanidines, demonstrating the significant utility of this compound as a starting material in modern organic synthesis. nih.govresearchgate.net

Synthesis of Cyclic Carbonates from Epoxides and CO2

The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals is a significant area of green chemistry research. One such transformation is the reaction of CO2 with epoxides to produce cyclic carbonates, which are important compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other polymers. rsc.org The synthesis of cyclic carbonates from epoxides and CO2 is an atom-economical reaction. rsc.org

Guanidines and their derivatives have emerged as effective catalysts for this cycloaddition reaction. rsc.orgresearchgate.net While specific studies focusing solely on this compound as the primary catalyst are not extensively detailed in the provided results, the catalytic activity of the broader guanidine class is well-established. For instance, peroxoniobate salts of guanidine have been successfully used as halogen-free catalysts for the synthesis of cyclic carbonates from epoxides and CO2 under solvent-free conditions. rsc.org The general mechanism involves the activation of the epoxide by a nucleophile and the activation of CO2 by a base. nih.gov The catalyst then brings these two activated species together to facilitate the ring-forming reaction. nih.gov

Several catalytic systems have been investigated, including ionic liquids and metal-based catalysts. rsc.orgacs.org For example, a bimetallic aluminum(salen) complex in conjunction with a quaternary ammonium (B1175870) salt has been shown to be an effective catalyst. nih.gov The catalytic activity of guanidine-based systems can be influenced by the nature of the substituents on the guanidine core. arkat-usa.org

The table below summarizes the types of catalysts and general conditions used for the synthesis of cyclic carbonates from epoxides and CO2, highlighting the role of guanidine-related structures.

| Catalyst System | Epoxide Substrate | Reaction Conditions | Product | Reference |

| Peroxoniobate salts of guanidine | Propylene Oxide | 3.0 MPa CO2, 130°C, 5 h | Propylene Carbonate | rsc.org |

| Bimetallic aluminum(salen) complex and Bu4NBr | Various epoxides | Not specified | Corresponding cyclic carbonate | nih.gov |

| Aluminum guanidinate complexes with TBAI | Styrene Oxide | 1 bar CO2, 70°C, solvent-free | Styrene Carbonate | acs.org |

Role of Guanidinium (B1211019) Group as Directing Group and Ligand

The guanidinium group, the protonated form of guanidine, possesses unique electronic and structural properties that make it a valuable functional group in organic synthesis, particularly as a directing group and a ligand in metal-catalyzed reactions. arkat-usa.orgnih.gov

As a Directing Group:

Directing groups are functionalities within a molecule that control the regioselectivity of a chemical reaction by coordinating to a metal catalyst and bringing it into close proximity to a specific C-H bond. The guanidine moiety has been successfully employed as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the ortho-arylation and olefination of arylguanidines under mild conditions, providing an efficient route to various substituted guanidine derivatives. nih.govresearchgate.net The process involves the coordination of the guanidine nitrogen to the palladium catalyst, facilitating the cleavage of a nearby C-H bond and subsequent C-C bond formation. nih.gov

As a Ligand:

Guanidines and their anionic counterparts, guanidinates, are excellent N-donor ligands for a wide range of transition metals. arkat-usa.orgfao.orgrsc.org The ability of the guanidine moiety to delocalize a positive charge enhances its coordination ability. arkat-usa.org The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the guanidine framework, which in turn can regulate their catalytic activity. arkat-usa.orgfao.org This tunability allows for control over the chemo-, regio-, and enantioselectivity of various organic transformations. arkat-usa.org

Guanidine-based ligands have been used in a variety of metal-catalyzed reactions, including:

Polymerization of olefins. nih.gov

Hydroformylation of unsaturated carboxylic acids. rsc.org

Gold-mediated cyclization and addition reactions. rsc.org

The table below provides examples of reactions where the guanidine group acts as a directing group or a ligand.

| Role | Reaction Type | Metal Catalyst | Substrate | Product | Reference |

| Directing Group | C-H Arylation/Olefination | Palladium | Arylguanidines | Ortho-functionalized arylguanidines | nih.gov |

| Ligand | Olefin Polymerization | Rare-earth metals | Ethylene | Polyethylene | nih.gov |

| Ligand | Gold-mediated cyclization | Gold(I) | N-propargylbenzamide | Oxazoline derivatives | rsc.org |

Intermediate in the Synthesis of Complex Molecules

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly those with applications in the pharmaceutical industry. alzchem.com Its reactive nature allows for its incorporation into various molecular scaffolds.

Pharmaceutical Intermediates

The utility of this compound as a synthetic intermediate is highlighted by its role in the preparation of several classes of biologically active compounds.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression. nih.gov Its overexpression is observed in a wide range of human cancers, making it an attractive target for anticancer drug development. nih.govnih.gov this compound is a key reagent in the synthesis of certain PLK1 inhibitors. lookchem.comsigmaaldrich.com For instance, it is used in the preparation of pyrazolo[4,3-h]quinazoline-3-carboxylate derivatives, which have shown inhibitory activity against PLK1. researchgate.net The synthesis involves the reaction of enaminones with this compound. researchgate.net

1-Phenylguanidine itself is a monosubstituted guanidine, and its carbonate salt can be used as a starting material or a reference compound in the development of synthetic methodologies for other monosubstituted guanidines. lookchem.com The synthesis of guanidines can be achieved through various methods, including the reaction of amines with guanylating agents like carbodiimides or cyanamide (B42294). researchgate.net Catalytic methods using zinc or magnesium compounds have also been developed for the efficient synthesis of guanidines. researchgate.net

The pyrimidine (B1678525) ring is a core structure in numerous biologically important molecules, including nucleic acids and various pharmaceuticals. jocpr.com this compound is a widely used precursor for the synthesis of 2-(phenylamino)pyrimidine derivatives. sigmaaldrich.com The classical Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent, is a common method for constructing the pyrimidine ring. researchgate.net

This compound reacts with various α,β-unsaturated ketones and esters to yield substituted pyrimidines. jocpr.comtdx.cat For example, it has been used to prepare:

(E)-methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate. sigmaaldrich.com

Cyprodinil, a fungicide. sigmaaldrich.com

5,6-dihydropyrido[2,3-d]pyrimidines. sigmaaldrich.comtdx.cat

2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives. sigmaaldrich.com

The following table outlines the use of this compound as a precursor for various pyrimidine-based compounds.

| Starting Material(s) | Product | Application/Significance | Reference |

| 2-Aryl-substituted acrylates and 3,3-dimethoxypropanenitrile | 6-Aryl-substituted 5,6-dihydropyrido[2,3-d]pyrimidines | Biologically active scaffolds | tdx.cat |

| Arylidenemalononitriles | 4-amino-6-substitutedphenyl-2-phenylpyrimidine-5-carbonitrile | Pyrimidine-5-carbonitrile derivatives | ekb.eg |

| Chalcones (diaryl propenones) | 4,6-Diaryl-2-(phenylamino)pyrimidines | Substituted pyrimidines | jocpr.com |

Synthesis of Tetrahydroquinazole-Based Sulphonamides as Carbonic Anhydrase Inhibitors

In the field of medicinal chemistry, derivatives of 1-phenylguanidine are instrumental in the synthesis of complex heterocyclic structures with significant biological activity. One such application is the creation of tetrahydroquinazole-based secondary sulphonamides, which have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-related hCA IX. allenpress.comvanderbend.nlgoogle.com

The synthesis of these inhibitors involves a key intermediate, N-(4-aminosulfonyl)phenylguanidine carbonate, a functionalized derivative of phenylguanidine. allenpress.comvanderbend.nl The general synthetic procedure involves the microwave-assisted cyclocondensation of this guanidine derivative with various 2-(dimethylamino)methylene-1,3-dione derivatives. allenpress.comvanderbend.nl The reaction is typically carried out in n-butanol with sodium hydroxide (B78521) at elevated temperatures. allenpress.comvanderbend.nl

This reaction yields 4-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)benzenesulfonamide derivatives. allenpress.com These core structures can then be further functionalized to produce a library of N-aryl sulphonamides. allenpress.com The research has led to the identification of several compounds with submicromolar potency and high selectivity for the hCA IX isoform over other isoforms like hCA I, II, and IV, highlighting the importance of the guanidine-derived scaffold in developing targeted cancer therapeutics. allenpress.comvanderbend.nlgoogle.com

Development of Antibiotic/Guanidine Adjuvant Hybrids

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, presents a major challenge to public health. anses.fr These bacteria possess a formidable outer membrane that prevents many antibiotics from reaching their intracellular targets. anses.fr To overcome this, researchers are developing adjuvant-antibiotic hybrids, where a molecule designed to penetrate the bacterial membrane is linked to an existing antibiotic.

A derivative of 1-phenylguanidine, 1-(4-(hydroxymethyl)phenyl)guanidine, has been evaluated for this purpose. anses.fr The core concept relies on the guanidinium group's ability to permeate the outer membrane of Gram-negative bacteria. anses.fr In this strategy, the guanidine-based adjuvant is connected to an antibiotic (such as ampicillin, trimethoprim, or sulfamethoxazole) via a cleavable carbamate (B1207046) or carbonate linker. anses.fr

These hybrid molecules are designed to be inert until they cross the outer membrane and enter the periplasmic space. anses.fr Within the periplasm, promiscuous carboxylesterase enzymes cleave the linker, releasing the active antibiotic at its site of action. anses.fr This innovative approach aims to increase the efficacy of established antibiotics against resistant bacterial strains by enhancing their accumulation inside the cell. anses.fr

Agrochemical Intermediates

This compound serves as a crucial building block in the synthesis of various agrochemicals. denauast.irnih.govspecialchem.com Its utility as an intermediate is well-established in the production of fungicides. ganpatiexim.comyg-1.comjustia.com

This compound is a key raw material in the industrial synthesis of Cyprodinil, a broad-spectrum fungicide. ganpatiexim.comyg-1.comjustia.comiitkgp.ac.in Cyprodinil belongs to the anilinopyrimidine class of fungicides and is effective against a wide range of plant pathogens.

The synthesis involves a cyclocondensation reaction between a β-diketone intermediate, 1-cyclopropyl-1,3-butanedione, and this compound. iitkgp.ac.innih.gov This reaction constructs the central pyrimidine ring of the fungicide. The process has been optimized for industrial production, with studies investigating the influence of solvents, temperature, reaction time, and molar ratios of the reactants to maximize yield and purity. iitkgp.ac.innih.gov

| Reaction Step | Parameter | Condition |

|---|---|---|

| Condensation | Solvent | Isopropyl ether |

| Molar Ratio (cyclopropyl methyl ketone:sodium:ethyl acetate) | 1 : 1.3 : 1.5 | |

| Temperature | 65 °C | |

| Time | 3 h | |

| Cyclization | Solvent | Methylbenzene (Toluene) |

| Molar Ratio (1-cyclopropyl-1,3-butanedione:phenylguanidine carbonate) | 1 : 0.7 | |

| Temperature | 110 °C | |

| Time | 3 h |

This compound is also a reactant for creating other advanced fungicidal compounds, specifically those based on an acrylate structure. ganpatiexim.comyg-1.comjustia.com A notable example is the synthesis of (E)-methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate. ganpatiexim.comyg-1.comjustia.com

These complex molecules are part of the strobilurin class of fungicides, which are known for their broad-spectrum activity. The synthesis integrates a substituted pyrimidine ring, derived from the cyclocondensation involving 1-phenylguanidine, with a strobilurin pharmacophore. This combination of structural motifs leads to potent antifungal activities against various plant pathogens.

Synthesis of Cyprodinil

Applications in Polymer Science and the Rubber Industry

Accelerator for Rubber Vulcanization

In the rubber industry, guanidines are a well-established class of vulcanization accelerators. nih.gov Accelerators are chemical additives used to increase the speed of the vulcanization process, reduce the curing temperature, and improve the final physical properties of the rubber product. justia.com

Guanidines are typically classified as slow accelerators when used alone but are highly effective as secondary accelerators when used in combination with other primary accelerators, such as those from the thiazole (B1198619) class. They have a powerful activating effect that can lead to vulcanizates with excellent mechanical properties.

The most prominent and widely used member of this class is 1,3-Diphenylguanidine (DPG). denauast.irganpatiexim.com The literature extensively details the use of DPG as a secondary accelerator in natural rubber (NR) and synthetic rubber formulations, where it helps to achieve high modulus and tensile strength. denauast.ir While 1-phenylguanidine is a closely related aryl guanidine, the bulk of industrial and research focus for this application has been on its diphenyl-substituted counterpart, DPG. anses.frnih.gov

Other Potential Applications in Materials Science

Nonlinear optics (NLO) is a field of study focusing on the interaction of intense light, such as that from lasers, with materials to produce new optical effects. mdpi.comnih.gov A key phenomenon is second-harmonic generation (SHG), where a material converts incoming light of a specific frequency into light with exactly twice that frequency. mdpi.com This property is essential for applications in laser technology, optical data storage, and telecommunications. researchgate.net

Materials for NLO applications are often sought from organic compounds that possess delocalized π-electrons and crystallize in a non-centrosymmetric arrangement. researchgate.net Guanidine and its derivatives have attracted significant interest in this area because the guanidinium cation has delocalized electrons and a high potential for creating materials with a large molecular hyperpolarizability (a measure of NLO activity). researchgate.netcuni.cz The strategy often involves creating salts where these polarizable organic cations are combined with various anions to engineer a non-centrosymmetric crystal structure, which is a necessary condition for observing SHG. researchgate.net

In this context, phenylguanidine salts have been investigated for their NLO properties. However, a study involving the experimental testing of phenylguanidine salts, including this compound, yielded a definitive but negative result. uc.pt The research found that while the compounds could be crystallized, they did not produce the desired effect.

Interactive Data Table: NLO Properties of Phenylguanidine Salts

| Compound Studied | Property Measured | Experimental Result | Reference |

| Phenylguanidine Salts | Second-Harmonic Generation (SHG) Efficiency | Null | uc.pt |

This finding indicates that despite the theoretical promise of the guanidine core, the specific arrangement of molecules in the crystal lattice of the tested phenylguanidine salts is likely centrosymmetric, which cancels out any potential SHG effect at the macroscopic level. uc.pt This contrasts with other guanidine derivatives, such as guanylurea (B105422) hydrogen phosphite, which have shown noticeable SHG efficiency. cuni.cz

Mechanistic Investigations of Biological Activity

Antimicrobial Properties and Mechanisms

Derivatives of 1-phenylguanidine (B1195490) have demonstrated notable antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The mechanisms behind this activity are multifaceted, primarily involving the disruption of essential bacterial processes.

One key mechanism is the inhibition of the FtsZ protein, which is vital for bacterial cell division. mdpi.com By targeting the GTP binding site of FtsZ, these compounds can inhibit its GTPase activity, destabilize the protofilaments it forms, and ultimately disrupt the cell division process. mdpi.comnih.gov This mode of action has been observed in strains such as Staphylococcus aureus. mdpi.com

A second significant mechanism involves the direct disruption of the bacterial cell membrane. mdpi.com The cationic guanidine (B92328) group can interact with the negatively charged components of the bacterial membrane, leading to depolarization and increased permeability. This compromises the integrity of the membrane, causing leakage of cellular contents and leading to cell death. Some phenylguanidine derivatives exhibit a dual-action mechanism, targeting both FtsZ and the cell membrane. mdpi.com

The effectiveness of these compounds varies depending on their specific chemical structure, with some derivatives showing potent activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

Table 1: Antimicrobial Activity of Phenylguanidine Derivatives

| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Primary Mechanism of Action | Reference |

|---|---|---|---|---|

| Phenylguanidine Derivative | Staphylococcus aureus | 0.5 - 1.0 µg/mL | Inhibition of FtsZ | |

| Benzyl Guanidine Derivative (9m) | Staphylococcus aureus | 0.5 µg/mL | Not specified | nih.gov |

| Benzyl Guanidine Derivative (9m) | Escherichia coli | 1.0 µg/mL | Not specified | nih.gov |